molecular formula C13H7Cl3N2O2S B284594 N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(2,4,6-trichlorophenyl)amine

N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(2,4,6-trichlorophenyl)amine

Cat. No.: B284594
M. Wt: 361.6 g/mol
InChI Key: XAVHKNWASDOBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(2,4,6-trichlorophenyl)amine is a chemical compound known for its unique structure and properties. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(2,4,6-trichlorophenyl)amine typically involves the reaction of 2,4,6-trichloroaniline with 2-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing the environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(2,4,6-trichlorophenyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives.

Scientific Research Applications

N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(2,4,6-trichlorophenyl)amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in biological research.

    Medicine: Research has indicated its potential as a therapeutic agent for certain diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(2,4,6-trichlorophenyl)amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of tumor growth in cancer research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4,6-trichlorophenyl)-1,2-benzothiazol-3-amine
  • N-(2,4,6-trichlorophenyl)-1,2-benzothiazol-3-amine 1-oxide
  • N-(2,4,6-trichlorophenyl)-1,2-benzothiazol-3-amine 1,1,1-trioxide

Uniqueness

N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(2,4,6-trichlorophenyl)amine stands out due to its specific structural features and the presence of the 1,1-dioxide group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity, stability, and biological activity.

Properties

Molecular Formula

C13H7Cl3N2O2S

Molecular Weight

361.6 g/mol

IUPAC Name

1,1-dioxo-N-(2,4,6-trichlorophenyl)-1,2-benzothiazol-3-amine

InChI

InChI=1S/C13H7Cl3N2O2S/c14-7-5-9(15)12(10(16)6-7)17-13-8-3-1-2-4-11(8)21(19,20)18-13/h1-6H,(H,17,18)

InChI Key

XAVHKNWASDOBJP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=C(C=C(C=C3Cl)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=C(C=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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